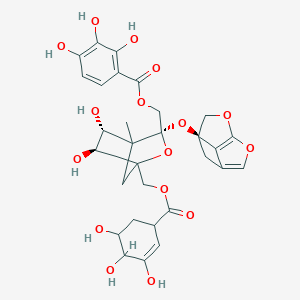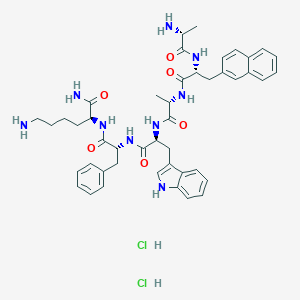
Pralmorelin dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pralmorelin dihydrochloride, also known as GHRP-2 (growth hormone-releasing peptide-2), is a synthetic peptide that stimulates the release of growth hormone (GH) from the pituitary gland. This peptide is commonly used in scientific research to study the effects of GH on various physiological processes.
Aplicaciones Científicas De Investigación
Pralmorelin dihydrochloride is used in scientific research to study the effects of GH on various physiological processes. It has been shown to increase GH secretion in a dose-dependent manner, which can lead to increased muscle mass, improved bone density, and reduced body fat. This compound has also been used to study the effects of GH on wound healing, immune function, and cognitive function.
Mecanismo De Acción
Pralmorelin dihydrochloride stimulates the release of GH from the pituitary gland by binding to the ghrelin receptor. This receptor is found on the surface of cells in the pituitary gland and is responsible for regulating GH secretion. When this compound binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of GH.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to the release of GH. GH is known to have anabolic effects on the body, leading to increased muscle mass, improved bone density, and reduced body fat. GH also plays a role in wound healing, immune function, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pralmorelin dihydrochloride in lab experiments is its ability to stimulate the release of GH in a dose-dependent manner. This allows researchers to study the effects of GH on various physiological processes at different levels of GH secretion. However, one limitation of using this compound is that it only stimulates the release of GH and does not mimic the pulsatile release of GH that occurs naturally in the body.
Direcciones Futuras
There are several future directions for research using Pralmorelin dihydrochloride. One area of interest is the role of GH in aging and age-related diseases. Another area of interest is the use of GH and this compound in the treatment of various medical conditions, such as muscle wasting and osteoporosis. Additionally, researchers may investigate the use of this compound in combination with other peptides or drugs to enhance its effects on GH secretion.
Métodos De Síntesis
Pralmorelin dihydrochloride is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin using a series of protected amino acids, which are then deprotected and cleaved from the resin to yield the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Propiedades
Número CAS |
158827-34-0 |
|---|---|
Fórmula molecular |
C45H57Cl2N9O6 |
Peso molecular |
890.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |
Clave InChI |
ILOHMCCDCAUTQF-JESKXYQHSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |
SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
SMILES canónico |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Secuencia |
AXAWFK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


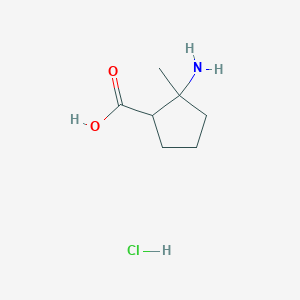
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)


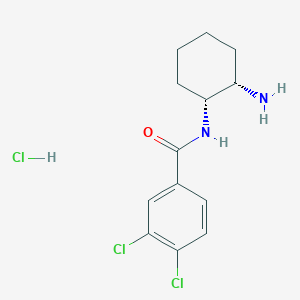
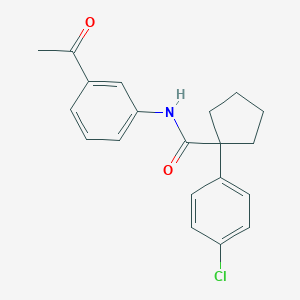
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
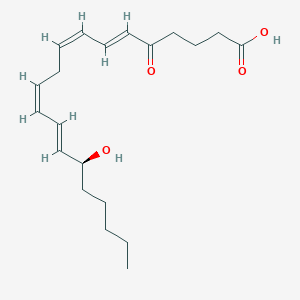
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

